molecular formula C14H13NO3 B2382734 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol CAS No. 923133-50-0

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol

Cat. No.: B2382734
CAS No.: 923133-50-0
M. Wt: 243.262
InChI Key: QCGXHTPXYBLLOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol typically involves the reaction of 1,3-benzodioxole with phenol in the presence of an amine group. The reaction conditions often include the use of a catalyst such as palladium or copper to facilitate the coupling reaction . The process may also involve the use of bases like cesium carbonate and reagents such as N-bromosuccinimide for bromination steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic systems is essential for industrial applications to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the benzodioxole ring .

Scientific Research Applications

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential anticancer properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol is unique due to its specific combination of a benzodioxole group and a phenol group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(1,3-benzodioxol-5-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-12-4-2-1-3-10(12)8-15-11-5-6-13-14(7-11)18-9-17-13/h1-7,15-16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGXHTPXYBLLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923133-50-0
Record name 2-{[(1,3-dioxaindan-5-yl)amino]methyl}phenol
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